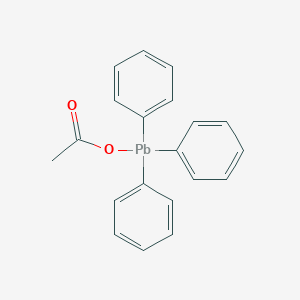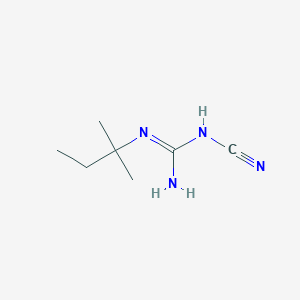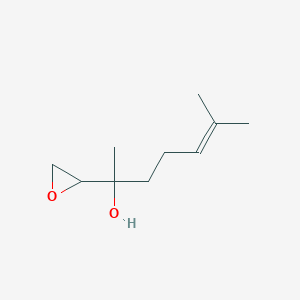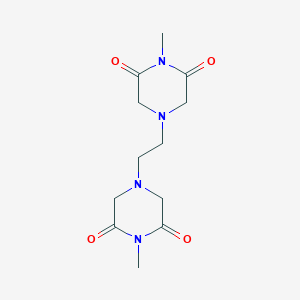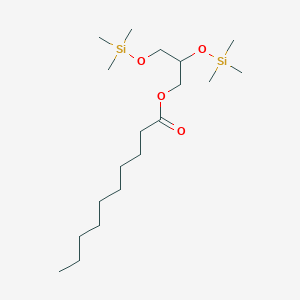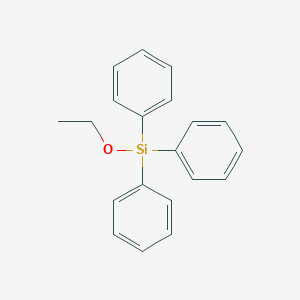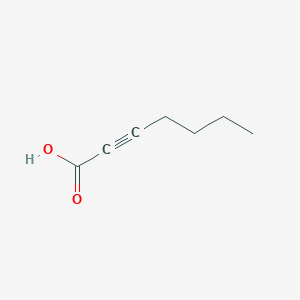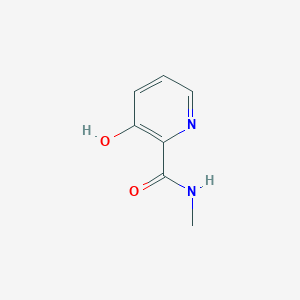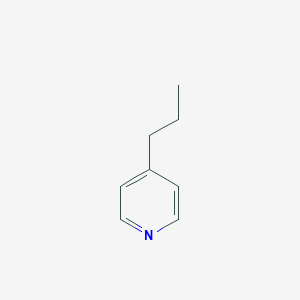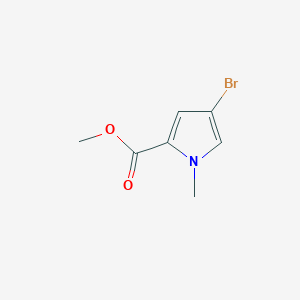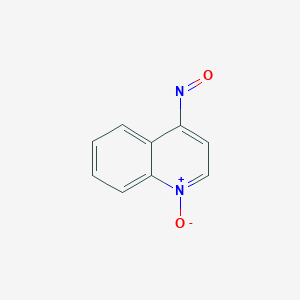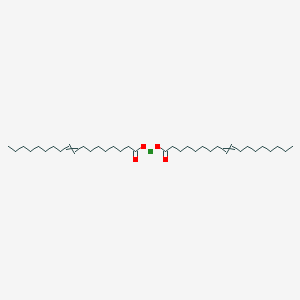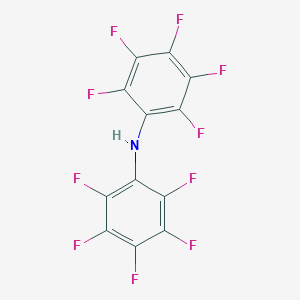
Benzenamine, 2,3,4,5,6-pentafluoro-N-(pentafluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2,3,4,5,6-pentafluoro-N-(pentafluorophenyl)- is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. It is also known as pentafluorophenyl-2,3,4,5,6-pentafluoroaniline or PFPA. PFPA is a fluorinated aniline compound that is used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science.
Mécanisme D'action
The mechanism of action of PFPA in biological systems is not well understood. However, it is believed that PFPA may interact with various enzymes and proteins, leading to changes in their activity and function. PFPA may also interact with cellular membranes, leading to changes in their structure and function.
Effets Biochimiques Et Physiologiques
PFPA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that PFPA can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that PFPA can reduce tumor growth in animal models. PFPA has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
PFPA has several advantages for use in laboratory experiments. It is stable under normal laboratory conditions and can be easily synthesized in high yields. PFPA is also a versatile building block for the synthesis of various compounds. However, PFPA has some limitations, including its toxicity and limited solubility in some solvents.
Orientations Futures
There are several future directions for the research and application of PFPA. One potential direction is the development of PFPA-based materials for various applications, including catalysis and sensing. Another potential direction is the investigation of PFPA as an anticancer agent, including the development of PFPA-based prodrugs and nanocarriers for targeted drug delivery. Additionally, the development of new synthetic methods for PFPA and its derivatives may lead to the discovery of new compounds with unique properties and potential applications.
Méthodes De Synthèse
The synthesis of PFPA involves the reaction of pentafluorobenzene with aniline in the presence of a catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques, including column chromatography and recrystallization. The yield of PFPA is typically high, and the compound is stable under normal laboratory conditions.
Applications De Recherche Scientifique
PFPA has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, PFPA has been used as a building block for the synthesis of various compounds, including fluorinated heterocycles and amino acids. In medicinal chemistry, PFPA has been investigated for its potential as an anticancer agent. In material science, PFPA has been used as a surface modifier for various materials, including polymers and metals.
Propriétés
Numéro CAS |
1535-92-8 |
|---|---|
Nom du produit |
Benzenamine, 2,3,4,5,6-pentafluoro-N-(pentafluorophenyl)- |
Formule moléculaire |
C12HF10N |
Poids moléculaire |
349.13 g/mol |
Nom IUPAC |
2,3,4,5,6-pentafluoro-N-(2,3,4,5,6-pentafluorophenyl)aniline |
InChI |
InChI=1S/C12HF10N/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22/h23H |
Clé InChI |
NHPXUJAURHKKGX-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)NC2=C(C(=C(C(=C2F)F)F)F)F |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)F)NC2=C(C(=C(C(=C2F)F)F)F)F |
Autres numéros CAS |
1535-92-8 |
Synonymes |
1,1'-Iminobis(2,3,4,5,6-pentafluorobenzene) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)-](/img/structure/B73772.png)
